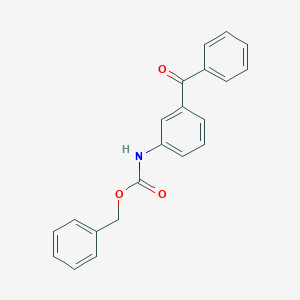![molecular formula C23H24N6O3S2 B263200 1,3-BIS({[5-(4-METHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL})PROPAN-2-ONE](/img/structure/B263200.png)
1,3-BIS({[5-(4-METHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL})PROPAN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-BIS({[5-(4-METHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL})PROPAN-2-ONE is a complex organic compound featuring a triazole ring, a methoxyphenyl group, and a sulfanyl-acetone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS({[5-(4-METHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL})PROPAN-2-ONE typically involves the reaction of 4-methoxyphenyl hydrazine with acetone and sulfur-containing reagents under controlled conditions. The process may include steps such as refluxing, purification, and recrystallization to obtain the desired product with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-BIS({[5-(4-METHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL})PROPAN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
1,3-BIS({[5-(4-METHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL})PROPAN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1,3-BIS({[5-(4-METHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL})PROPAN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and methoxyphenyl group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that modulate the activity of biological targets. These interactions can influence pathways involved in cell signaling, metabolism, and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- N,N’-bis[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]hydrazide
Uniqueness
1,3-BIS({[5-(4-METHOXYPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL})PROPAN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C23H24N6O3S2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
1,3-bis[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propan-2-one |
InChI |
InChI=1S/C23H24N6O3S2/c1-28-20(15-5-9-18(31-3)10-6-15)24-26-22(28)33-13-17(30)14-34-23-27-25-21(29(23)2)16-7-11-19(32-4)12-8-16/h5-12H,13-14H2,1-4H3 |
InChI Key |
XGFHFLOZMFASNH-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B263127.png)

![2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID](/img/structure/B263129.png)

![4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B263134.png)
![N-{4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}-5-METHYLFURAN-3-CARBOXAMIDE](/img/structure/B263135.png)
![3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B263138.png)

![METHYL 2-[({[(4-CHLORO-1-HYDROXYNAPHTHALEN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE](/img/structure/B263143.png)

![METHYL 2-[({[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE](/img/structure/B263147.png)
![Methyl 2-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}benzoate](/img/structure/B263148.png)
